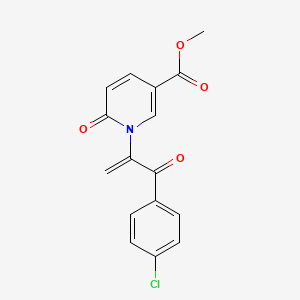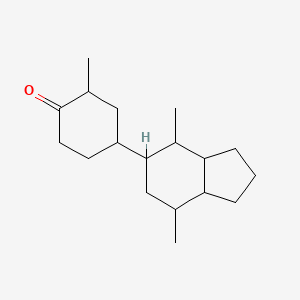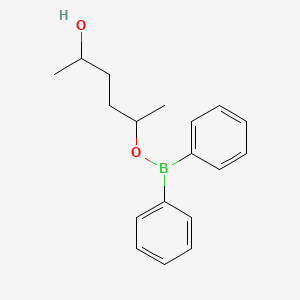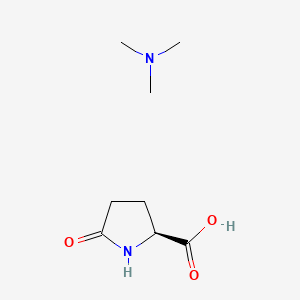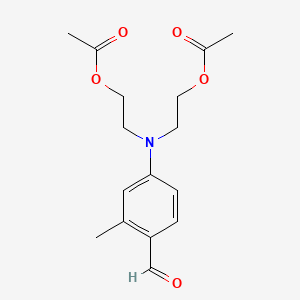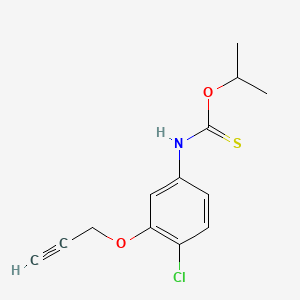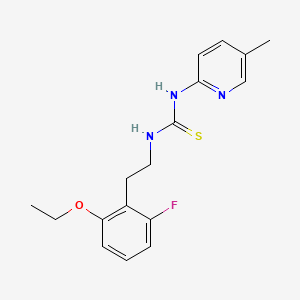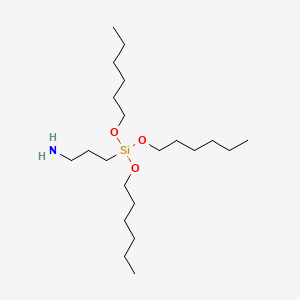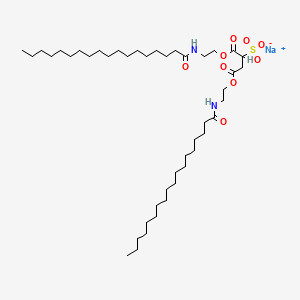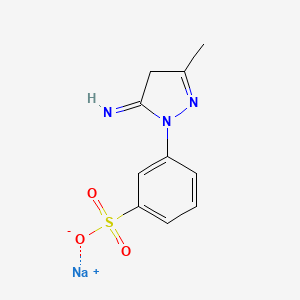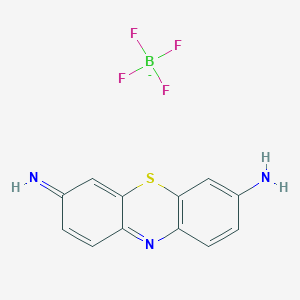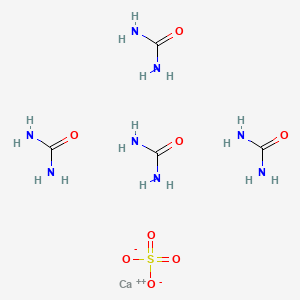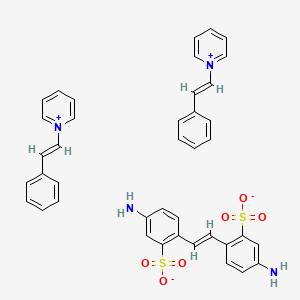
3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt typically involves the reaction of m-chlorophenylhydrazine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate diazonium salt, which then reacts with cyanogen bromide to form the desired triazene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted triazene derivatives.
Aplicaciones Científicas De Investigación
3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its observed activities.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)piperazine: A compound with similar structural features but different biological activities.
1-(3-Trifluoromethylphenyl)piperazine: Another structurally related compound with distinct pharmacological properties.
Uniqueness
3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt is unique due to its specific triazene structure, which imparts distinct chemical reactivity and biological activities
Propiedades
Número CAS |
56332-32-2 |
|---|---|
Fórmula molecular |
C7H4ClN4Na |
Peso molecular |
202.57 g/mol |
Nombre IUPAC |
sodium;[(3-chlorophenyl)diazenyl]-cyanoazanide |
InChI |
InChI=1S/C7H4ClN4.Na/c8-6-2-1-3-7(4-6)11-12-10-5-9;/h1-4H;/q-1;+1 |
Clave InChI |
RMBRYPUYGPQBGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N=N[N-]C#N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


